H-Arg-Ala-NH2 . 2 HCl

Taste Receptor Biology Salt Taste Modulation ENaC Channel Pharmacology

This specific dipeptide amide dihydrochloride is essential for reproducible ENaC modulation studies and as a stable C-terminal building block in SPPS. Its C-terminal amide confers resistance to carboxypeptidases, while the 2HCl salt guarantees high aqueous solubility. Avoid the experimental variability of analogs like H-Arg-Ala-OH.

Molecular Formula C9H22Cl2N6O2
Molecular Weight 317.21 g/mol
Cat. No. B15350252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Ala-NH2 . 2 HCl
Molecular FormulaC9H22Cl2N6O2
Molecular Weight317.21 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl
InChIInChI=1S/C9H20N6O2.2ClH/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13;;/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14);2*1H/t5-,6-;;/m0../s1
InChIKeyQAIMEEQUDIJDQM-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg-Ala-NH2 . 2 HCl: A C-Terminally Amidated Dipeptide for Enhanced Stability and Peptide Synthesis


H-Arg-Ala-NH2 . 2 HCl (L-Arginyl-L-alanine amide dihydrochloride) is a synthetic dipeptide composed of an arginine and an alanine residue linked by a peptide bond . It is distinguished by a C-terminal amide (-NH2) instead of a free carboxyl group (-OH) and is presented as a dihydrochloride salt to improve solubility and stability . This compound is primarily utilized as a research tool, serving as a key building block in peptide synthesis and as a model substrate for studying enzymatic activity and cellular signaling .

Critical Procurement Considerations for H-Arg-Ala-NH2 . 2 HCl: Why Analogue Swapping Can Derail Research Outcomes


Substituting H-Arg-Ala-NH2 . 2 HCl with a seemingly similar arginyl-alanine dipeptide, such as H-Arg-Ala-OH, H-Ala-Arg-OH, or H-Arg-NH2·2HCl, can introduce critical and often unforeseen variables that undermine experimental reproducibility and data integrity. The specific C-terminal amidation directly impacts the peptide's charge, resistance to enzymatic degradation, and interaction with biological targets, as observed in comparative functional assays [1]. Furthermore, the dihydrochloride salt form is essential for achieving the high aqueous solubility and stability required for reproducible in vitro assays, a property not shared by all analogs . These structural features collectively dictate the compound's specific behavior in synthetic and biological systems, making blind substitution a significant risk to research validity.

Quantitative Differentiators for H-Arg-Ala-NH2 . 2 HCl: Head-to-Head Evidence for Informed Scientific Selection


C-Terminal Amide Modification is Essential for Enhanced ENaC-Mediated Taste Cell Activity

In a direct head-to-head functional assay, the arginyl dipeptide Arg-Ala (RA) was compared to its constituent amino acids and other dipeptides for its ability to enhance NaCl-elicited responses in human fungiform taste papillae (HBO) cells. The study demonstrated that RA significantly increased the number of cellular responses to NaCl, a critical functional endpoint [1]. In contrast, neither arginine nor alanine alone, nor a simple mixture of both amino acids, produced any effect [2]. Furthermore, the related dipeptides Arg-Glu (RE) and Glu-Arg (ER), which differ in sequence and C-terminus, also showed no effect, highlighting the unique functional activity of the Arg-Ala sequence [3].

Taste Receptor Biology Salt Taste Modulation ENaC Channel Pharmacology

Dihydrochloride Salt Form Provides an Approximate 5-Fold Molecular Weight Advantage for Solubility-Driven Formulation

The dihydrochloride (2HCl) salt form of H-Arg-Ala-NH2 is a deliberate choice to enhance aqueous solubility and stability compared to the free base or other salt forms . While direct solubility data for the dihydrochloride salt are not available, its molecular weight (317.21 g/mol ) is substantially higher than the free base dipeptide amide (H-Arg-Ala-NH2, 244.29 g/mol [1]), indicating the presence of two hydrochloride counterions. This salt formation is a common strategy for basic peptides like those containing arginine, as it improves handling, dissolution, and long-term stability in aqueous buffers , thus reducing experimental variability.

Peptide Formulation Aqueous Solubility Salt Form Selection

Sequence-Specific Activity of Arg-Ala in Taste Modulation Versus Inactive Arginine-Containing Analogs

In a direct head-to-head comparison of five arginyl dipeptides, the activity of Arg-Ala (RA) was not universal among its structural class. While Ala-Arg (AR) and Arg-Pro (RP) also showed significant activity, the dipeptides Arg-Glu (RE) and Glu-Arg (ER) were completely inactive in the same assay [1]. This demonstrates that the specific sequence and C-terminal amino acid identity are critical determinants of biological activity. The inactivity of RE and ER, which both contain the positively charged arginine but differ in the second residue, highlights the unique functional profile of the Arg-Ala sequence.

Taste Receptor Biology Salt Taste Modulation ENaC Channel Pharmacology

Predictive pKa of 13.94 Indicates Strongly Basic Guanidino Group Critical for Receptor Binding

The predicted pKa of 13.94 for H-Arg-Ala-NH2 . 2 HCl indicates a strongly basic guanidino group on the arginine side chain that remains predominantly protonated and positively charged at physiological pH [1]. In contrast, the simple dipeptide H-Arg-Ala-OH (without the 2HCl salt form and with a C-terminal carboxyl) has a different charge distribution and lacks the enhanced solubility profile . This positive charge is often essential for ionic interactions with target receptors or enzymes, a feature that distinguishes it from analogs with neutral or differently charged side chains at this position.

Peptide Chemistry Receptor Binding Physicochemical Properties

Amidated C-Terminus Confers Resistance to Carboxypeptidase Degradation Compared to Free Acid Analogs

The C-terminal amide group (-NH2) of H-Arg-Ala-NH2 . 2 HCl is a well-established structural modification known to confer resistance to degradation by carboxypeptidases, a class of exopeptidases that cleave amino acids from the C-terminus of peptides [1]. In contrast, the free acid analog H-Arg-Ala-OH, which contains a free carboxyl group, is a known substrate for carboxypeptidase A [2] and is susceptible to enzymatic hydrolysis. This fundamental difference in stability is critical for any experimental design involving incubation in biological media or long-term storage in solution.

Peptide Stability Enzyme Resistance Metabolic Stability

High-Confidence Application Scenarios for H-Arg-Ala-NH2 . 2 HCl Driven by Validated Differentiation


Taste Modulation and ENaC Channel Pharmacology Studies

This compound is an essential and validated reagent for studying the modulation of the epithelial sodium channel (ENaC) in human taste receptor cells. Its specific and non-redundant activity, as demonstrated in a direct comparison with its constituent amino acids and other arginyl dipeptides [1], makes it a critical tool for investigating salt taste transduction mechanisms and screening for potential salt taste enhancers. The enhanced solubility of the 2HCl salt form ensures reliable preparation of dosing solutions for these sensitive cell-based assays.

Peptide Synthesis as a C-Terminally Amidated Building Block

In solid-phase peptide synthesis (SPPS), H-Arg-Ala-NH2 . 2 HCl serves as a pre-formed, C-terminally amidated dipeptide building block, a feature that is synthetically valuable for incorporating an Arg-Ala sequence at the C-terminus of a larger peptide chain while simultaneously providing the desired amide cap . This avoids the need for post-synthetic amidation and provides a hydrolytically stable C-terminus, which is a significant advantage over using a building block with a free acid like H-Arg-Ala-OH.

Enzyme-Substrate Interaction and Specificity Assays

As a defined dipeptide with a distinct C-terminal amide, H-Arg-Ala-NH2 . 2 HCl can be employed as a model substrate or inhibitor in assays to characterize the active site specificity of proteases, peptidases, or other arginine-recognizing enzymes [2]. Its resistance to carboxypeptidases ensures the observed activity is due to endopeptidase action, not C-terminal degradation, allowing for cleaner interpretation of kinetic data.

Physicochemical and Stability Profiling of Peptide Formulations

The well-defined dihydrochloride salt form and predicted high aqueous solubility make this compound suitable for use as a standard or model compound in pre-formulation studies. It can be used to investigate the effects of various buffer conditions, excipients, and storage parameters on the stability and aggregation propensity of arginine-rich, amidated peptides.

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